molecular formula C22H24N2O2S B3013487 3-Benzhydryl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1219842-31-5

3-Benzhydryl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No. B3013487
CAS RN: 1219842-31-5
M. Wt: 380.51
InChI Key: DJHZUBWBACCIAX-UHFFFAOYSA-N
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Description

The compound 3-Benzhydryl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is a urea derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Urea derivatives are often synthesized and studied for their potential as inhibitors, anticancer agents, and for their ability to form complexes with various biological targets.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbodiimide. In the context of the provided papers, while the specific synthesis of 3-Benzhydryl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is not detailed, similar compounds have been synthesized and characterized. For instance, a series of urea and thiourea derivatives conjugated to benzisothiazole were synthesized and evaluated for biological activity . The synthesis process is crucial as it can influence the purity, yield, and the pharmacokinetic properties of the final compound.

Molecular Structure Analysis

The molecular structure of urea derivatives is often confirmed using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . The molecular structure can significantly affect the compound's ability to interact with biological targets, and thus its biological activity.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including the formation of hydrogen bonds with other molecules. This ability to form hydrogen bonds is essential for the interaction of urea derivatives with biological targets, such as proteins. For example, the association of N-(pyridin-2-yl),N'-substituted ureas with benzoates and 2-amino-1,8-naphthyridines was studied, highlighting the importance of hydrogen bonding in complex formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties can be influenced by the substituents on the urea moiety. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's reactivity and its interaction with biological targets . Additionally, the stereochemistry of the substituents can lead to significant differences in biological activity, as observed in pyridylthiazole-based ureas .

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

Research has demonstrated that flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share structural similarities with 3-Benzhydryl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea, exhibit antiacetylcholinesterase activity. These studies aim to optimize the spacer length and substitution patterns to enhance inhibitory activities, providing insights into the design of potential therapeutics targeting enzymatic pathways (Vidaluc et al., 1995).

Molecular Interactions

The interaction of novel urea derivatives with biological molecules, such as DNA, has been extensively studied. For instance, Schiff bases containing urea linkages have shown to bind to DNA in an intercalative mode, suggesting potential applications in the study of DNA interactions and possibly in the development of new therapeutic agents (Ajloo et al., 2015).

Novel Synthetic Pathways

Advancements in synthetic chemistry have facilitated the development of versatile methods to access benzhydryl-phenylureas. An unexpected rearrangement during the microwave-enhanced synthesis of hydantoins has provided a new route to synthesize substituted 1-benzhydryl-3-phenyl-ureas. This breakthrough underscores the importance of innovative synthetic strategies in the expansion of urea derivatives for research purposes (Muccioli et al., 2003).

properties

IUPAC Name

3-benzhydryl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-26-14-13-24(16-18-12-15-27-17-18)22(25)23-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-12,15,17,21H,13-14,16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHZUBWBACCIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzhydryl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea

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